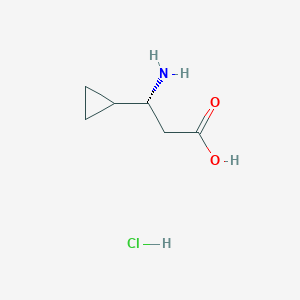
(1R,2R)-2-(2-Phenylpyrazol-3-yl)cyclopropan-1-amine;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R)-2-(2-Phenylpyrazol-3-yl)cyclopropan-1-amine;dihydrochloride is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a cyclopropane derivative that has been found to have numerous biochemical and physiological effects, making it a promising candidate for further research.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- (1R,2R)-2-(3,4-Diflurophenyl)cyclopropane-1-carboxylic acid, a derivative of the (1R,2R)-2-phenylcyclopropane-1-carboxylic acids family, is used in the synthesis of Ticagrelor, an antagonist for platelet aggregation. This process involves hydrolytic resolution and enzymatic activity analysis (Wang, Liu, & Tsai, 2019).
- The compound's structure and its derivatives have been characterized using NMR studies and X-ray crystallography, assisting in understanding its chemical properties (Alcaraz et al., 1994).
Biocatalysis and Medicinal Chemistry
- (1R,2R)-2-Aminomethyl-1-(1H-imidazol-4-yl)cyclopropanes and their enantiomers were synthesized as conformationally restricted analogues of histamine, demonstrating the use of the cyclopropane ring in bioactive compound design (Kazuta, Matsuda, & Shuto, 2002).
- The Lewis acid-catalyzed ring-opening methodology applied to cyclopropanes was used in the enantioselective synthesis of serotonin/norepinephrine reuptake inhibitors (Lifchits & Charette, 2008).
Stereochemistry and Crystallography
- Single crystal X-ray diffraction was employed for stereochemical assignment of substituted 2-aminobicyclo derivatives, showcasing the application of (1R,2R)-2-phenylcyclopropane-1-carboxylic acids in structural studies (Christensen et al., 2011).
Pharmaceutical Applications
- Biocatalytic approaches have been explored for synthesizing key building blocks of anti-thrombotic agents like ticagrelor, utilizing cyclopropyl amine derivatives (Hugentobler et al., 2016).
- Chiral and achiral imines and bisimines derived from 2-phenyl-1H-imidazole-4-carbaldehyde have been synthesized and characterized, demonstrating the versatile use of these compounds in medicinal chemistry (Pařík & Chlupatý, 2014).
Novel Synthesis Techniques
- Cyclopropane-based conformational restriction of histamine, utilizing (1R,2R)-2-phenylcyclopropane-1-carboxylic acid derivatives, has been employed to develop selective histamine H3 receptor agonists (Kazuta et al., 2003).
Eigenschaften
IUPAC Name |
(1R,2R)-2-(2-phenylpyrazol-3-yl)cyclopropan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3.2ClH/c13-11-8-10(11)12-6-7-14-15(12)9-4-2-1-3-5-9;;/h1-7,10-11H,8,13H2;2*1H/t10-,11-;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKXOCZCDMUAUOL-IUDGJIIWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=CC=NN2C3=CC=CC=C3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1N)C2=CC=NN2C3=CC=CC=C3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Amino-1-[3-(benzyloxy)phenyl]ethan-1-ol](/img/structure/B3006438.png)


![Tert-butyl N-[4-(methylsulfonimidoyl)butyl]carbamate](/img/structure/B3006442.png)
![2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-phenylpropyl)acetamide](/img/structure/B3006443.png)
![4-[methyl(phenyl)sulfamoyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B3006446.png)
![7-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-6-oxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B3006447.png)

